2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole ring fused with a pyrimidinyl-substituted azetidine moiety, making it a subject of study in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting with the formation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor and a pyrimidinyl halide. The final step involves the coupling of the benzodioxole and azetidine intermediates under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the multi-step synthesis. The process may also incorporate purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidinyl halides in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This can lead to effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl derivatives: Known for their antihypertensive activity.
Benzenesulfonic acid derivatives: Used in various industrial applications.
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate: Studied for its biological activities .
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(6-11-1-2-13-14(5-11)23-10-22-13)20-7-12(8-20)19-15-3-4-17-9-18-15/h1-5,9,12H,6-8,10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMWEVBMAMEAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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